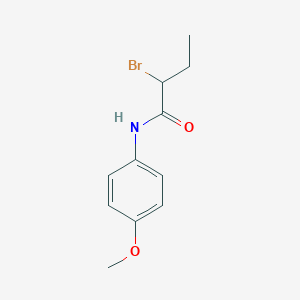

2-bromo-N-(4-methoxyphenyl)butanamide

Description

Overview of Butanamide Derivatives in Contemporary Organic Chemistry Research

Butanamide derivatives are a class of organic compounds that have garnered significant interest in various fields of chemical research. Their structural motif, featuring a four-carbon chain with an amide functional group, serves as a versatile scaffold for the development of new molecules with diverse applications. Research has shown that certain butanamide derivatives exhibit promising biological activities, which has spurred further investigation into their synthesis and structure-activity relationships. ontosight.ai The butanamide core can be readily functionalized at various positions, allowing for the fine-tuning of its steric and electronic properties to achieve desired chemical or biological effects.

Significance of α-Halogenated Amides as Versatile Synthetic Intermediates

The introduction of a halogen atom at the α-position of an amide, as seen in 2-bromo-N-(4-methoxyphenyl)butanamide, significantly enhances its synthetic utility. α-halogenated amides are valuable intermediates in organic synthesis due to the presence of a reactive carbon-halogen bond adjacent to the electron-withdrawing amide group. This structural feature makes the α-carbon susceptible to nucleophilic attack, rendering these compounds effective alkylating agents. They are frequently employed in the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of more complex molecular architectures.

Historical Development and Evolution of Related N-Substituted Amide Architectures in Academic Contexts

The synthesis of N-substituted amides is a fundamental transformation in organic chemistry with a long and rich history. Early methods often involved the direct acylation of amines with carboxylic acids, a reaction that typically requires high temperatures and results in the formation of a stable carboxylate-ammonium salt. The development of activating agents for the carboxylic acid, such as thionyl chloride to form acyl chlorides, revolutionized amide synthesis by allowing the reaction to proceed under milder conditions. Over the decades, a vast arsenal (B13267) of coupling reagents has been developed to facilitate amide bond formation, each with its own advantages in terms of efficiency, substrate scope, and suppression of side reactions. The evolution of these methods reflects the ongoing pursuit of more efficient, selective, and environmentally benign synthetic strategies.

Current Research Trajectories Pertaining to N-Aryl Butanamides

Current research on N-aryl butanamides is driven by their potential applications in medicinal chemistry and materials science. Investigations into their biological activities have revealed that some N-aryl butanamides possess antifungal properties. nist.gov The synthesis of these compounds is an active area of research, with a focus on developing novel and efficient methods for their preparation. Modern synthetic approaches often employ catalytic systems to promote the formation of the amide bond under mild conditions, with an emphasis on sustainability and atom economy. The exploration of new N-aryl butanamide derivatives continues to be a fruitful area of research, with the potential for the discovery of new compounds with valuable properties.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-(4-methoxyphenyl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-3-10(12)11(14)13-8-4-6-9(15-2)7-5-8/h4-7,10H,3H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDJQQRGZUVZLOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC=C(C=C1)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Bromo N 4 Methoxyphenyl Butanamide

Stereoselective and Enantioselective Synthesis Approaches

Achieving enantiomeric purity at the C2 position is paramount for applications where specific stereoisomers are required. The following sections detail methodologies to synthesize enantiomerically enriched 2-bromo-N-(4-methoxyphenyl)butanamide.

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. wikipedia.org For the synthesis of chiral this compound, the process would involve coupling the achiral precursor, butanoic acid, with a chiral auxiliary, followed by diastereoselective bromination and subsequent removal of the auxiliary.

The foundational steps are:

Amide Formation: Butanoic acid is first converted to an acyl chloride or activated ester, which then reacts with a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine, to form a chiral amide. wikipedia.org

Diastereoselective Enolization and Bromination: A non-nucleophilic base, like lithium diisopropylamide (LDA), is used to deprotonate the α-carbon, forming a stereochemically defined enolate. The steric bulk of the auxiliary directs the approach of an electrophilic bromine source (e.g., N-Bromosuccinimide) to one face of the enolate, leading to the formation of one diastereomer in preference to the other.

Auxiliary Cleavage: The auxiliary is then cleaved, typically through hydrolysis or reduction, to yield the enantiomerically enriched α-bromo carboxylic acid, which can then be converted to the target this compound.

The choice of auxiliary and reaction conditions significantly impacts the degree of asymmetric induction.

Table 1: Comparison of Common Chiral Auxiliaries for Asymmetric α-Bromination

| Chiral Auxiliary | Typical Base / Lewis Acid | Brominating Agent | Expected Diastereomeric Ratio (d.r.) | Cleavage Method |

|---|---|---|---|---|

| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | LDA or NaHMDS | NBS, TBDMS-Br | >95:5 | LiOH / H₂O₂ |

| (1R,2S)-Pseudoephedrine | LiCl, LDA | NBS | >90:10 | Acidic/Basic Hydrolysis |

Data is representative for α-functionalization of similar amide systems.

Asymmetric catalysis offers a more atom-economical approach by using a substoichiometric amount of a chiral catalyst to generate an enantiomerically enriched product. For the α-bromination of N-(4-methoxyphenyl)butanamide, this would typically involve the formation of a chiral enolate or enamine intermediate. rsc.orgresearchgate.net

Organocatalysis: Chiral secondary amines, such as proline derivatives or C2-symmetric diphenylpyrrolidines, can catalyze the asymmetric α-bromination of carbonyl compounds. rsc.org The mechanism involves the formation of a chiral enamine from the parent butanamide (or a more reactive aldehyde/ketone precursor), which then reacts enantioselectively with an electrophilic bromine source.

Metal Catalysis: Chiral Lewis acid catalysts, often complexes of metals like copper or nickel with chiral ligands (e.g., Pybox, BINAP), can coordinate to the carbonyl group of the butanamide substrate. nih.gov This coordination, in conjunction with a base, facilitates the formation of a chiral enolate, which is then trapped by a brominating agent. The design of the ligand is crucial for creating a chiral environment that effectively shields one face of the enolate.

Table 2: Catalyst Systems for Asymmetric α-Bromination of Carbonyl Compounds

| Catalyst Type | Chiral Catalyst/Ligand | Bromine Source | Typical Enantiomeric Excess (ee) | Substrate Class |

|---|---|---|---|---|

| Organocatalyst | (S)-Diphenylprolinol Silyl Ether | NBS | 90-96% ee | Aldehydes |

| Organocatalyst | C2-Symmetric Imidazolidinone | NBS | up to 94% ee | Ketones |

These systems demonstrate the potential for high enantioselectivity in α-bromination, applicable by analogy to the target amide.

When a racemic mixture of this compound is produced, chiral resolution can be employed to separate the enantiomers. wikipedia.org

Diastereomeric Salt Formation: This classical method involves reacting the racemic compound, if it contains an acidic or basic handle, with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org Since diastereomers have different physical properties, they can often be separated by fractional crystallization. For the target compound, this would likely require prior hydrolysis to the carboxylic acid, resolution, and then re-amidation.

Chiral Chromatography: A more modern and versatile technique is chiral high-performance liquid chromatography (HPLC). mdpi.comnih.gov The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately, allowing for their isolation in pure form. mdpi.com

Innovative Bromination Strategies for the α-Position (C2)

The direct and selective introduction of a bromine atom at the C2 position of the butanamide backbone is a key synthetic challenge. The following methods are commonly employed.

N-Bromosuccinimide (NBS) is a highly versatile and convenient reagent for α-bromination of carbonyl compounds. wikipedia.org The reaction can proceed through either a radical or an acid-catalyzed ionic pathway, depending on the conditions. fiveable.memissouri.edu

Mechanism: For the α-bromination of an amide, the reaction is often initiated by a radical initiator (like AIBN or benzoyl peroxide) or UV light. wikipedia.org The process follows a radical chain mechanism:

Initiation: Homolytic cleavage of the initiator or the N-Br bond in NBS generates a bromine radical (Br•). youtube.com

Propagation: The bromine radical abstracts the most labile hydrogen atom, which is the one on the α-carbon (C2), to form an enolate radical and HBr. This radical then reacts with another molecule of NBS (or Br₂ formed in situ from NBS and HBr) to yield the α-bromo product and regenerate a bromine radical. youtube.commasterorganicchemistry.com

Termination: The reaction ceases when two radicals combine. youtube.com

Optimization: Reaction outcomes are highly dependent on the conditions. Key parameters to control include:

Solvent: Non-polar solvents like carbon tetrachloride (CCl₄) favor the radical pathway. missouri.edu

Initiator: The use of AIBN or benzoyl peroxide ensures the reaction proceeds via a radical mechanism, which is often selective for the α-position of carbonyls.

Temperature and Light: Reactions are often run under reflux with light irradiation to promote radical formation. numberanalytics.com

Purity of NBS: Freshly recrystallized NBS is often used to prevent side reactions caused by the presence of excess bromine. missouri.edu

Table 3: Optimization Parameters for NBS-Mediated α-Bromination

| Parameter | Condition | Rationale / Effect |

|---|---|---|

| Solvent | Carbon Tetrachloride (CCl₄), Acetonitrile (B52724) | Promotes radical pathway; minimizes ionic side reactions. |

| Initiator | AIBN, Benzoyl Peroxide, UV Light | Initiates the radical chain reaction for selective α-bromination. numberanalytics.com |

| Temperature | Reflux (e.g., ~77°C for CCl₄) | Provides energy for homolytic cleavage and propagation. numberanalytics.com |

| Additives | Acid/Base Scavengers (e.g., BaCO₃) | Can be used to control HBr concentration and prevent undesired acid-catalyzed reactions. missouri.edu |

An alternative to the radical pathway is electrophilic bromination, which involves the reaction of a nucleophilic enol or enolate form of the amide with an electrophilic bromine source ("Br⁺"). nih.gov

This method typically requires the conversion of the amide into its enolate using a strong base. However, direct bromination can be challenging due to issues with over-bromination and chemoselectivity. nih.gov More advanced reagents have been developed to enhance reactivity and control.

Specific Reagents and Conditions:

Bromine (Br₂) with Acid Catalyst: In some cases, a Lewis or Brønsted acid can catalyze the formation of the enol tautomer, which then reacts with elemental bromine. However, this is less common for amides compared to ketones. libretexts.org

N-Bromoamides: Hindered and electrophilic N-bromoamides can serve as potent brominating agents, sometimes offering greater selectivity compared to NBS. acs.org

Activation of NBS: The electrophilicity of NBS can be enhanced through various means. For instance, visible-light photoredox catalysis using an organic dye can activate NBS toward electrophilic aromatic substitution, a principle that can be adapted for other substrates. nih.gov Lewis acids or additives capable of halogen bonding can also polarize the N-Br bond, making the bromine atom more electrophilic. acs.org

Table 4: Selected Electrophilic Brominating Agents

| Reagent | Activating Agent / Conditions | Substrate Compatibility | Selectivity Profile |

|---|---|---|---|

| Br₂ / PBr₃ | Hell-Volhard-Zelinskii conditions | Carboxylic Acids | Highly selective for the α-position. libretexts.org |

| NBS in Acetonitrile | Often requires no catalyst for activated substrates | Electron-rich systems | Good for α-bromination of enolates/enol ethers. missouri.eduresearchgate.net |

| NBS / Lactic Acid Derivatives | Halogen Bonding Additive | Aromatic compounds | Enhances electrophilicity and regioselectivity. acs.org |

| Anomeric N-Bromoamides | Self-activating | Broad, including less reactive arenes | Powerful electrophilic brominating agents. chemrxiv.org |

Radical Bromination Pathways and Initiator Selection

The introduction of a bromine atom at the α-position to the carbonyl group of N-(4-methoxyphenyl)butanamide is a key transformation in the synthesis of the target molecule. Radical bromination offers a powerful method for this C-H functionalization. This process typically involves a three-step mechanism: initiation, propagation, and termination.

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator to generate free radicals. Common initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide. The choice of initiator is crucial and depends on the reaction temperature and solvent. AIBN, for instance, is often preferred for its predictable decomposition rate and the avoidance of side reactions that can occur with peroxide-based initiators.

Propagation: A bromine radical, generated from a bromine source like N-bromosuccinimide (NBS), abstracts a hydrogen atom from the α-carbon of the butanamide substrate. This step is highly regioselective for the α-position due to the stabilizing effect of the adjacent carbonyl and amide groups on the resulting carbon-centered radical. This radical then reacts with another molecule of the bromine source to yield the desired this compound and a new bromine radical, which continues the chain reaction.

Initiator Selection and Reaction Conditions: The selection of the initiator and reaction conditions significantly influences the efficiency and selectivity of the radical bromination. The following table illustrates the impact of different initiators on the hypothetical synthesis of this compound.

| Initiator | Typical Reaction Temperature (°C) | Solvent | Hypothetical Yield (%) | Key Considerations |

|---|---|---|---|---|

| Azobisisobutyronitrile (AIBN) | 70-90 | Carbon tetrachloride (CCl4), Benzene | 85 | Clean decomposition products (N2 gas and a stable radical). |

| Benzoyl Peroxide | 80-100 | Carbon tetrachloride (CCl4) | 80 | Can lead to side reactions due to the formation of benzoyloxy radicals. |

| UV Light (Photochemical Initiation) | Room Temperature | Carbon tetrachloride (CCl4) | 90 | Avoids the need for thermal initiators and can offer high selectivity. |

Flow Chemistry Applications in α-Bromination of Amides

Flow chemistry has emerged as a powerful tool for the synthesis of α-bromo amides, offering enhanced safety, efficiency, and scalability compared to traditional batch processes. In a continuous-flow setup, reagents are pumped through a heated reactor coil, allowing for precise control over reaction parameters such as temperature, pressure, and residence time.

For the α-bromination of N-(4-methoxyphenyl)butanamide, a solution of the amide and a brominating agent (e.g., NBS) in a suitable solvent would be mixed with a solution of a radical initiator just before entering the heated reactor. The rapid mixing and efficient heat transfer in the microreactor can lead to significantly shorter reaction times and improved yields. Furthermore, the handling of hazardous reagents like bromine can be managed more safely in a closed-loop flow system.

A potential flow synthesis setup could achieve a high throughput of the desired product with minimal manual intervention. The precise control over stoichiometry and temperature in a flow reactor can also minimize the formation of byproducts, simplifying purification.

Amide Bond Formation Methodologies

Classical Coupling Reagents and Their Mechanistic Roles (e.g., Carbodiimides, Acid Chlorides)

Carbodiimides: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used for amide bond formation. The mechanism involves the activation of the carboxylic acid (butanoic acid or 2-bromobutanoic acid) by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of p-anisidine (B42471), leading to the formation of the amide bond and a urea (B33335) byproduct. To suppress side reactions and minimize racemization (if a chiral carboxylic acid is used), additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often employed. luxembourg-bio.comresearchgate.net

Acid Chlorides: A more traditional and highly effective method involves the conversion of the carboxylic acid to the corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting butanoyl chloride or 2-bromobutanoyl chloride is a highly reactive electrophile that readily reacts with p-anisidine to form the desired amide. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct.

| Method | Reagents | Typical Solvent | Advantages | Disadvantages |

|---|---|---|---|---|

| Carbodiimide Coupling | EDC, HOBt | Dichloromethane (DCM), Dimethylformamide (DMF) | Mild reaction conditions, high yields. luxembourg-bio.comresearchgate.net | Formation of urea byproducts can complicate purification. |

| Acid Chloride | SOCl₂, Triethylamine | Dichloromethane (DCM), Tetrahydrofuran (THF) | High reactivity and generally high yields. | Harsh reagents (SOCl₂) may not be compatible with sensitive functional groups. |

Direct Amidation Strategies and Condensation Reactions

Direct amidation involves the formation of an amide bond directly from a carboxylic acid and an amine without the need for pre-activation of the carboxylic acid. These reactions often require high temperatures to drive off the water byproduct or the use of catalysts. Boronic acid derivatives and certain metal catalysts have been shown to facilitate the direct amidation of carboxylic acids with amines under milder conditions. diva-portal.orgencyclopedia.pub For the synthesis of N-(4-methoxyphenyl)butanamide, this would involve heating butanoic acid with p-anisidine, potentially with a catalyst to improve the reaction rate and yield.

Condensation reactions in the presence of dehydrating agents can also be employed. These methods offer a more atom-economical approach compared to the use of coupling reagents.

Chemo- and Regioselective Amide Synthesis from Complex Precursors

In scenarios where the butanoic acid or p-anisidine precursors contain other reactive functional groups, chemo- and regioselectivity become paramount. For instance, if the butanoic acid derivative possesses an additional nucleophilic group, a selective amidation at the carboxylic acid is required. This can be achieved by careful choice of reaction conditions and protecting groups. Similarly, if a more complex aniline (B41778) derivative with multiple amino groups were used, regioselective acylation at the desired nitrogen atom would be crucial. The inherent nucleophilicity differences between various amino groups can often be exploited to achieve this selectivity.

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the process. Key considerations include:

Atom Economy: Direct amidation methods are preferred over those using coupling reagents as they have a higher atom economy, with water being the only byproduct.

Use of Safer Solvents: Replacing hazardous solvents like carbon tetrachloride and chlorinated solvents with greener alternatives such as ethanol, water, or performing reactions under solvent-free conditions is a primary goal. Recent research has shown the efficacy of greener approaches for the halogenation of anilides. sci-hub.seresearchgate.netalfred.edu

Catalysis: The use of catalytic amounts of reagents is superior to stoichiometric reagents. For instance, catalytic direct amidation is a greener alternative to using stoichiometric carbodiimides.

Energy Efficiency: Employing methods that proceed at lower temperatures, such as photochemical radical bromination or microwave-assisted synthesis, can reduce energy consumption.

Waste Reduction: Flow chemistry can contribute to waste reduction by improving reaction efficiency and minimizing the need for extensive purification steps.

An example of a greener approach to the bromination step could involve using a combination of an alkali metal bromide (e.g., NaBr) and an oxidant like Oxone in an aqueous-organic solvent mixture, thus avoiding the use of elemental bromine or chlorinated solvents. sci-hub.se

Solvent-Free and Aqueous Reaction Conditions

The principles of green chemistry encourage the reduction or elimination of volatile organic solvents, which are often hazardous and costly to dispose of. nih.gov Consequently, research has focused on developing solvent-free and aqueous reaction conditions for the synthesis of amides and their subsequent modification.

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions can be conducted by mixing the reactants, sometimes with a solid catalyst, and applying energy through heating or microwave irradiation. acgpubs.org For the amidation step to form the precursor N-(4-methoxyphenyl)butanamide, this could involve reacting p-anisidine directly with 2-bromobutanoic acid or an anhydride (B1165640) derivative under thermal conditions. Similarly, bromination under solvent-free conditions has proven effective for various organic substrates. acgpubs.org The use of solid, stable brominating reagents like quaternary ammonium (B1175870) tribromides (e.g., tetrabutylammonium (B224687) tribromide) can be mixed directly with the N-(4-methoxyphenyl)butanamide precursor and heated to afford the desired product. acgpubs.org This approach offers advantages such as simplified work-up procedures, reduced waste, and often shorter reaction times. acgpubs.org

Aqueous Reaction Conditions: Water is an ideal solvent from a green chemistry perspective due to its non-toxic, non-flammable, and abundant nature. For the synthesis of related bromo-keto compounds, direct bromination using bromine in an aqueous phase has been optimized, achieving high yields without organic solvents. guidechem.com This methodology could potentially be adapted for the bromination of N-(4-methoxyphenyl)butanamide. The challenge in aqueous synthesis often lies in the poor solubility of organic reactants. However, the use of phase-transfer catalysts or surfactants can overcome this limitation, facilitating the reaction between the aqueous and organic phases. The resulting aqueous hydrobromic acid can often be recovered and reused, further enhancing the sustainability of the process. guidechem.com

The table below illustrates a comparative overview of reaction conditions.

| Parameter | Solvent-Free Bromination | Aqueous Bromination |

| Brominating Agent | Quaternary Ammonium Tribromides | Liquid Bromine |

| Medium | None (Solid State) | Water |

| Key Advantage | No organic solvent waste, simple work-up. acgpubs.org | Environmentally benign solvent, potential for acid recovery. guidechem.com |

| Potential Challenge | Requires thermal or microwave energy input. | Poor solubility of organic substrates. |

Catalyst Development for Sustainable Amidation and Bromination

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. monash.edu

Sustainable Amidation: The formation of the amide bond is one of the most frequent reactions in pharmaceutical and chemical manufacturing. nih.gov Traditional methods often involve activating carboxylic acids into more reactive forms like acyl chlorides, which generates stoichiometric waste (e.g., HCl). Modern catalyst development focuses on the direct amidation of carboxylic acids with amines. While not specific to this compound, catalysts based on boric acid derivatives and various metal complexes have been developed for direct amide formation, reducing waste streams. For industrial-scale synthesis, heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and recycled. rsc.org

Catalytic Bromination: The bromination of aromatic and aliphatic compounds can sometimes lack selectivity and produce unwanted byproducts. Catalysts can be employed to direct the bromination to the desired position and improve reaction efficiency. For instance, zeolites and other solid acid catalysts can be used to activate the substrate or the brominating agent, leading to cleaner reactions under milder conditions. The development of biocatalysts, or enzymes, for halogenation reactions represents a frontier in sustainable chemistry, offering unparalleled selectivity under ambient conditions.

Atom Economy and Reaction Efficiency Studies

Atom economy is a critical metric for evaluating the "greenness" of a synthetic process. It measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. nih.govjocpr.com

The synthesis of this compound can proceed via two primary routes, each with a different theoretical atom economy.

Route A: Bromination of N-(4-methoxyphenyl)butanamide.

C11H15NO2 + Br2 → C11H14BrNO2 + HBr

Route B: Amidation of 2-bromobutanoyl chloride with p-anisidine.

C4H6BrClO + C7H9NO → C11H14BrNO2 + HCl

The percent atom economy is calculated using the formula: % Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) × 100

| Synthetic Route | Reactants | Desired Product | Byproduct | % Atom Economy |

| Route A | N-(4-methoxyphenyl)butanamide (193.24) + Bromine (159.81) | This compound (272.14) | HBr (80.91) | 77.0% |

| Route B | 2-bromobutanoyl chloride (185.44) + p-anisidine (123.15) | This compound (272.14) | HCl (36.46) | 88.2% |

Continuous Flow and Microreactor Technologies for Scalable Synthesis

Continuous flow chemistry, where reactants are continuously pumped through a reactor, has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch methods. nih.govchemdistgroup.com These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and seamless integration of reaction and purification steps. mdpi.com

Microreactors, which are flow reactors with channels of sub-millimeter dimensions, further amplify these advantages due to their extremely high surface-area-to-volume ratios. researchgate.net For the synthesis of this compound, flow technology can be applied to both the amidation and bromination steps, allowing for a safer and more efficient process, especially when dealing with exothermic reactions like bromination or when using hazardous reagents. researchgate.net The small reactor volumes inherent in flow systems minimize the risk associated with potential runaway reactions. chemdistgroup.com

Design and Optimization of Reaction Parameters in Continuous Flow Systems

The performance of a continuous flow synthesis is highly dependent on the precise control and optimization of several key parameters. nih.gov

Residence Time: The time reactants spend inside the reactor is a critical parameter. It is controlled by the reactor volume and the total flow rate of the reactant streams. mdpi.com Longer residence times can lead to higher conversion, but may also promote the formation of byproducts.

Temperature: Flow reactors allow for excellent temperature control. The optimal temperature is determined to maximize the reaction rate while minimizing degradation or side reactions.

Stoichiometry (Molar Ratio): The ratio of reactants can be precisely controlled by adjusting the flow rates of the individual feed streams. This allows for rapid optimization to find the ideal ratio that maximizes yield and minimizes the consumption of expensive or limiting reagents. researchgate.net

Pressure: By using back-pressure regulators, flow systems can be operated at elevated pressures, allowing solvents to be heated far above their atmospheric boiling points. This can dramatically accelerate reaction rates.

An optimization study for the synthesis could involve a Design of Experiments (DoE) approach, systematically varying these parameters to identify the optimal conditions for yield and purity. researchgate.net

| Parameter | Range for Optimization | Effect on Reaction |

| Temperature | 25 - 150 °C | Affects reaction rate and selectivity. |

| Residence Time | 10 seconds - 20 minutes | Determines reactant conversion. researchgate.net |

| Molar Ratio | 1:1 to 1:5 | Influences yield and minimizes excess reagent. researchgate.net |

| Concentration | 0.1 - 2.0 M | Impacts reaction kinetics and throughput. |

Reactor Engineering for Improved Selectivity and Yield

Tubular Reactors: Simple coiled tubes are common and effective for many homogeneous reactions. The length and diameter of the tube determine the reactor volume. chemdistgroup.com

Microchannel Reactors: These reactors feature intricate networks of small channels, providing exceptional heat and mass transfer. They are ideal for highly exothermic or fast reactions where precise control is paramount. researchgate.net

Packed-Bed Reactors: For reactions involving heterogeneous catalysts, the reactor can be packed with the solid catalyst material. nih.gov This design is highly efficient for continuous processes, as it simplifies catalyst separation and reuse, which would be applicable if a solid-supported catalyst were developed for the amidation or bromination step. mdpi.com

Improved mixing is a key benefit of many flow reactor designs. In the amidation step, efficient mixing of the p-anisidine and 2-bromobutanoyl chloride streams is essential for a rapid and high-yielding reaction. For the bromination step, superior heat transfer in a microreactor can quickly dissipate the heat generated, preventing temperature spikes that could lead to side products or decomposition, thus improving selectivity and safety. researchgate.net

Synthesis of Precursors and Isolation of Advanced Intermediates

A robust and scalable total synthesis relies on the efficient preparation of its starting materials and the effective purification of key intermediates. The primary precursors for this compound are a C4 bromo-functionalized carboxylic acid derivative and p-anisidine (4-methoxyaniline).

Synthesis of Precursors:

p-Anisidine: This is a commercially available bulk chemical, typically synthesized by the nitration of anisole (B1667542) followed by the reduction of the resulting nitro group.

2-Bromobutanoyl Chloride: This reactive intermediate is generally not purchased but prepared immediately before use. It can be synthesized from 2-bromobutanoic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. 2-Bromobutanoic acid itself is prepared via the Hell-Volhard-Zelinsky reaction, which involves the bromination of butanoic acid in the presence of a phosphorus catalyst (e.g., PBr₃).

Isolation of Advanced Intermediates: In a multi-step synthesis, the purity of each intermediate is critical to the success of the subsequent steps. rsc.org If the synthesis proceeds by first forming N-(4-methoxyphenyl)butanamide, this intermediate must be isolated and purified before the bromination step. Common laboratory and industrial purification techniques include:

Crystallization: This is a powerful technique for purifying solid compounds. The crude intermediate is dissolved in a suitable hot solvent and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.

Chromatography: For more challenging separations, column chromatography using silica (B1680970) gel or other stationary phases can be employed to separate the desired intermediate from byproducts and unreacted starting materials based on differences in polarity.

In a continuous flow synthesis, purification can be integrated directly into the process line. For example, continuous crystallization units or liquid-liquid extraction modules can be placed between reactor units to purify the product stream before it enters the next reaction stage, streamlining the entire manufacturing process. researchgate.net

Mechanistic Investigations and Reactivity Studies of 2 Bromo N 4 Methoxyphenyl Butanamide

Nucleophilic Substitution Reactions at C2 (SN1, SN2, SN2')

The carbon atom alpha to both the carbonyl group and the bromine atom (C2) in 2-bromo-N-(4-methoxyphenyl)butanamide is the primary site for nucleophilic attack. The mechanism of substitution at this center can proceed through several pathways, primarily SN1 and SN2, with the possibility of an SN2' mechanism if an allylic system were present, which is not the case for this saturated compound.

The SN2 mechanism is generally favored for primary and secondary alkyl halides. researchgate.net In this compound, the C2 carbon is secondary, making it a viable candidate for an SN2 reaction. This pathway involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the reaction center in a single, concerted step. The presence of the adjacent amide carbonyl group can influence the reaction rate. The electron-withdrawing nature of the carbonyl group can polarize the C-Br bond, making the carbon more electrophilic and potentially accelerating the nucleophilic attack. fiveable.me

An SN1 mechanism, proceeding through a carbocation intermediate, is less likely for a secondary bromide unless promoted by a polar, protic solvent and a weak nucleophile. The stability of the potential secondary carbocation at C2 would be somewhat enhanced by resonance with the lone pair of the adjacent nitrogen atom of the amide, although this effect is generally weaker than for an adjacent oxygen or nitrogen atom without the influence of a carbonyl group.

Influence of Solvent, Leaving Group, and Nucleophile on Reaction Kinetics and Stereochemistry

The kinetics and stereochemical outcome of nucleophilic substitution reactions involving this compound are highly dependent on the reaction conditions.

Solvent: The choice of solvent plays a critical role in determining the reaction pathway.

Polar aprotic solvents (e.g., DMSO, DMF, acetone) are known to accelerate SN2 reactions. quora.com These solvents can solvate the counter-ion of the nucleophile, leaving the nucleophile itself relatively "bare" and more reactive. libretexts.org For an SN2 reaction of this compound, using a solvent like acetonitrile (B52724) would likely lead to a faster reaction rate and a product with inverted stereochemistry.

Polar protic solvents (e.g., water, ethanol, methanol) can slow down SN2 reactions by solvating the nucleophile through hydrogen bonding, thus reducing its nucleophilicity. libretexts.org However, these solvents are effective at stabilizing carbocation intermediates and the leaving group, thereby favoring SN1 reactions. quora.com If reaction conditions were to favor an SN1 pathway, a polar protic solvent would be employed, likely resulting in a racemic mixture of substitution products.

Leaving Group: Bromine is a good leaving group due to the relatively weak carbon-bromine bond and the stability of the resulting bromide anion. The stability of the leaving group is a crucial factor for both SN1 and SN2 mechanisms. In SN1, a good leaving group is essential for the initial bond cleavage to form the carbocation. In SN2, it is necessary to stabilize the developing negative charge in the transition state.

Nucleophile: The strength and concentration of the nucleophile are key determinants of the reaction mechanism.

Strong, anionic nucleophiles (e.g., I⁻, RS⁻, N₃⁻) generally favor the SN2 pathway. libretexts.org A high concentration of a strong nucleophile would increase the rate of the bimolecular SN2 reaction.

Weak, neutral nucleophiles (e.g., H₂O, ROH) tend to favor the SN1 mechanism, as they are less likely to participate in a concerted backside attack and will typically react with the carbocation intermediate after it has formed. libretexts.org

The following table illustrates the expected trends for the nucleophilic substitution of this compound under different conditions.

| Solvent | Nucleophile | Expected Major Mechanism | Expected Stereochemistry | Relative Rate |

| Acetone | Sodium Iodide | SN2 | Inversion | Fast |

| Ethanol | Sodium Iodide | SN2/SN1 Competition | Inversion/Racemization | Moderate |

| Ethanol | Ethanol (solvolysis) | SN1 | Racemization | Slow |

| DMSO | Sodium Azide (B81097) | SN2 | Inversion | Very Fast |

Role of Neighboring Group Participation (e.g., Aziridinone (B14675917) Intermediates)

The structure of this compound contains heteroatoms with lone pairs of electrons (oxygen and nitrogen of the amide group) that could potentially participate in the substitution reaction. This phenomenon, known as neighboring group participation (NGP) or anchimeric assistance, can significantly enhance the reaction rate and influence the stereochemistry, typically resulting in retention of configuration. wikipedia.org

The formation of an aziridinone intermediate is a known pathway for α-halo amides, particularly in the presence of a base to deprotonate the amide nitrogen, making it a more potent nucleophile. nih.gov

Intramolecular Cyclization Pathways and Heterocycle Formation

Beyond the formation of transient aziridinone intermediates, this compound has the potential to undergo other intramolecular cyclization reactions to form stable heterocyclic structures, depending on the reaction conditions. For instance, treatment with a strong base could lead to the formation of various nitrogen- or oxygen-containing rings.

One plausible pathway involves the deprotonation of the amide nitrogen, followed by an intramolecular SN2 reaction to form a five-membered lactam, N-(4-methoxyphenyl)pyrrolidin-2-one, although this would require cyclization at the gamma-carbon of the butanamide chain, which is not the site of the bromine. A more likely cyclization involving the C2 position would be the formation of a four-membered ring (azetidinone) if the nucleophilic attack originated from a different part of the molecule, or the aforementioned three-membered aziridinone.

The synthesis of various N-heterocycles can be achieved through intramolecular cyclization of functionalized amides. researchgate.netrsc.org For this compound, specific reaction conditions could be designed to favor the formation of particular heterocyclic systems, which are important motifs in medicinal chemistry.

Elimination Reactions (E1, E2) Leading to Unsaturated Amides

In the presence of a base, this compound can undergo elimination reactions to form unsaturated amides. The two primary mechanisms for elimination are the unimolecular E1 and the bimolecular E2 pathways.

Base-Mediated Elimination Mechanisms and Regioselectivity

The E2 mechanism is a concerted process where the base removes a proton from a carbon adjacent to the leaving group (the β-carbon), while the double bond is formed and the leaving group departs simultaneously. This mechanism is favored by strong bases. orgoreview.com For this compound, there are two different β-carbons with protons that can be removed: C1 (a methyl group) and C3 (a methylene (B1212753) group).

The regioselectivity of the E2 reaction is governed by Zaitsev's rule and Hofmann's rule.

Zaitsev's Rule predicts that the major product will be the more substituted, and therefore more thermodynamically stable, alkene. masterorganicchemistry.com In this case, removal of a proton from C3 would lead to the formation of N-(4-methoxyphenyl)but-2-enamide.

Hofmann's Rule predicts that the major product will be the less substituted alkene. libretexts.org This outcome is favored when using a sterically hindered (bulky) base, which will preferentially remove the more accessible, less sterically hindered proton. masterorganicchemistry.com For this compound, removal of a proton from the C1 methyl group would yield N-(4-methoxyphenyl)but-1-enamide.

The E1 mechanism, in contrast, is a two-step process that begins with the formation of a carbocation, followed by the removal of a β-proton by a weak base. E1 reactions typically follow Zaitsev's rule to produce the more stable alkene. orgoreview.com

The following table summarizes the expected major elimination products under different basic conditions.

| Base | Base Steric Hindrance | Expected Major Product | Governing Rule |

| Sodium Ethoxide (EtO⁻) | Low | N-(4-methoxyphenyl)but-2-enamide | Zaitsev |

| Potassium tert-Butoxide (t-BuO⁻) | High | N-(4-methoxyphenyl)but-1-enamide | Hofmann |

| Ethanol (weak base, heating) | Low | N-(4-methoxyphenyl)but-2-enamide | Zaitsev (via E1) |

Competition Between Substitution and Elimination Pathways

Nucleophilic substitution and elimination reactions are often in competition with each other. libretexts.org The outcome of the reaction between this compound and a basic nucleophile depends on several factors:

Strength and Steric Hindrance of the Base/Nucleophile: Strong, sterically hindered bases (e.g., potassium tert-butoxide) primarily act as bases and favor E2 elimination. libretexts.org Strong, unhindered bases that are also good nucleophiles (e.g., ethoxide) can give a mixture of SN2 and E2 products. youtube.com Weak bases that are good nucleophiles (e.g., iodide, azide) will favor SN2 substitution. libretexts.org

Substrate Structure: The substrate is a secondary alkyl halide, which is susceptible to both SN2 and E2 reactions. Steric hindrance around the reaction center can disfavor the SN2 pathway and promote E2.

Temperature: Higher temperatures generally favor elimination over substitution, as elimination reactions have a higher activation energy and result in an increase in entropy. youtube.com

Reductive Debromination and Hydrogenation Studies

The removal of the bromine atom and the potential saturation of the molecule through hydrogenation are key transformations of this compound. These processes can be achieved through catalytic hydrogenation or by the use of metal hydride reagents, with the outcomes often dependent on the chosen conditions.

Catalytic hydrogenation of α-bromo amides like this compound can proceed via two main pathways: hydrogenolysis of the C-Br bond (reductive debromination) or reduction of the amide carbonyl group. The chemoselectivity of this process is highly dependent on the catalyst system and reaction conditions.

Typically, palladium-based catalysts (e.g., Pd/C) are effective for the hydrogenolysis of carbon-halogen bonds. The mechanism is believed to involve the oxidative addition of the C-Br bond to the palladium surface, followed by reaction with hydrogen to regenerate the catalyst and produce the debrominated amide, N-(4-methoxyphenyl)butanamide. The stereochemical outcome at the α-carbon is generally racemic unless a chiral catalyst or auxiliary is employed, as the reaction may proceed through a planar radical or organopalladium intermediate.

Reduction of the amide carbonyl to an amine is a more challenging transformation that usually requires more forcing conditions, such as higher pressures and temperatures, and often employs catalysts like rhodium or ruthenium. For a substrate like this compound, this would likely occur after or concurrently with the reductive debromination.

Table 1: Representative Catalytic Hydrogenation Conditions and Expected Products

| Catalyst | H₂ Pressure | Temperature | Primary Product | Secondary Product | Stereochemical Outcome at C2 |

| 10% Pd/C | 1 atm | Room Temp | N-(4-methoxyphenyl)butanamide | - | Racemic |

| Rh/Al₂O₃ | 50 atm | 100 °C | 1-(4-methoxyphenyl)butan-1-amine | N-(4-methoxyphenyl)butanamide | Racemic |

| RuO₂ | 80 atm | 120 °C | 1-(4-methoxyphenyl)butan-1-amine | N-(4-methoxyphenyl)butanamide | Racemic |

This is an interactive data table based on typical reactivities of related compounds.

Metal hydride reagents offer an alternative route for the reduction of this compound. The selectivity of these reagents is crucial in determining the final product.

Strong, non-selective hydrides like lithium aluminum hydride (LiAlH₄) are capable of reducing both the amide carbonyl and the carbon-bromine bond. The mechanism for amide reduction involves coordination of the aluminum to the carbonyl oxygen, followed by hydride transfer. Subsequent elimination of the oxygen moiety leads to an iminium ion intermediate, which is then further reduced to the amine. Concurrently, the α-bromo group can be reduced via nucleophilic substitution by the hydride ion. The expected product from LiAlH₄ reduction would be N-butyl-4-methoxyaniline.

More selective reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not reactive enough to reduce amides but can achieve reductive debromination under certain conditions, often with the aid of additives or in polar aprotic solvents. However, the primary application of metal hydrides in this context is often the reduction of the amide. The choice of reagent allows for controlled reduction pathways. For instance, milder hydride sources might selectively remove the bromine without affecting the amide. libretexts.org

Table 2: Selectivity of Metal Hydride Reagents

| Reagent | Typical Solvent | Reactivity towards C-Br | Reactivity towards Amide C=O | Expected Major Product |

| LiAlH₄ | THF, Diethyl ether | High | High | N-butyl-4-methoxyaniline |

| NaBH₄ | Methanol, Ethanol | Low to Moderate | Very Low | N-(4-methoxyphenyl)butanamide (slow) |

| Super-Hydride® (LiBEt₃H) | THF | High | Moderate | N-butyl-4-methoxyaniline |

This interactive table summarizes the expected selectivity based on established reactivity patterns of metal hydrides. libretexts.org

Transition Metal-Catalyzed Cross-Coupling Reactions at the Bromide Position

The carbon-bromine bond in this compound serves as an electrophilic handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for building molecular complexity.

The Suzuki-Miyaura coupling, which typically involves the palladium-catalyzed reaction of an organoboron compound with an organic halide, is a powerful tool for forming C-C bonds. nih.govnih.gov For a substrate like this compound, this reaction would enable the introduction of an aryl, heteroaryl, or vinyl group at the α-position.

The catalytic cycle is understood to begin with the oxidative addition of the C-Br bond of the α-bromo amide to a Pd(0) complex, forming a Pd(II) intermediate. nih.gov This is followed by transmetalation with an organoboron species (e.g., a boronic acid or its ester), which is typically activated by a base. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. nih.gov Challenges in the coupling of α-bromo amides can include competing β-hydride elimination if the substrate structure allows, and issues with catalyst deactivation. The choice of ligand is critical to promote the desired reactivity.

Table 3: Hypothetical Suzuki-Miyaura Coupling of this compound

| Boronic Acid | Palladium Catalyst | Ligand | Base | Expected Product |

| Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | 2-phenyl-N-(4-methoxyphenyl)butanamide |

| 4-Vinylphenylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 2-(4-vinylphenyl)-N-(4-methoxyphenyl)butanamide |

| Thiophene-2-boronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 2-(thiophen-2-yl)-N-(4-methoxyphenyl)butanamide |

This interactive table illustrates potential applications of the Suzuki-Miyaura coupling with the target compound.

The Negishi cross-coupling reaction pairs an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. mit.edu This reaction is particularly notable for its application in enantioselective synthesis when applied to racemic α-bromo amides. mit.edu By using a chiral ligand, it is possible to achieve a stereoconvergent coupling, where both enantiomers of the racemic starting material are converted into a single enantiomer of the product with high enantiomeric excess. mit.edu

In the context of this compound, a nickel catalyst paired with a chiral ligand, such as a Pybox ligand, could facilitate the coupling with various organozinc reagents (e.g., alkylzinc or arylzinc halides). mit.edu The mechanism is believed to involve an oxidative addition of the α-bromo amide to the Ni(0) catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination. The chiral ligand controls the stereochemistry of the final product. mit.edu

Table 4: Enantioselective Negishi Coupling of α-Bromo Amides

| Organozinc Reagent | Catalyst System | Chiral Ligand | Typical Enantiomeric Excess (ee) |

| Et₂Zn | NiCl₂ | (S)-iPr-Pybox | >90% |

| PhZnCl | Ni(cod)₂ | (R)-tBu-Pybox | >85% |

| (CH₂=CH)ZnBr | NiBr₂ | (S)-IndoPybox | >92% |

This interactive table is based on published data for related α-bromo amides and illustrates the potential for enantioselective transformations. mit.edu

Other prominent cross-coupling reactions can also be envisioned for the functionalization of this compound.

The Heck reaction involves the palladium-catalyzed coupling of an organic halide with an alkene. wikipedia.orgorganic-chemistry.org For an α-bromo amide, this would lead to the formation of a γ-amido alkene after a sequence of oxidative addition, migratory insertion of the olefin, and β-hydride elimination. youtube.com The regioselectivity and stereoselectivity of the alkene product are key considerations.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond through the reaction of a terminal alkyne with an organic halide, co-catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.org This would install an alkynyl group at the α-position of the butanamide, providing a valuable synthetic intermediate. The mechanism involves a palladium cycle similar to other cross-couplings, with a separate copper cycle that generates a copper acetylide intermediate for the transmetalation step. nrochemistry.com

The Stille coupling utilizes an organostannane reagent to couple with an organic halide under palladium catalysis. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups. The transfer of the organic group from tin to palladium in the transmetalation step is a key feature of the catalytic cycle. For this compound, this would allow for the introduction of various alkyl, vinyl, or aryl groups. nih.gov

Table 5: Overview of Other Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Key Mechanistic Step | Product Type |

| Heck | Alkene | Pd(OAc)₂, PPh₃ | Migratory Insertion | γ-Amido alkene |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Copper Acetylide Transmetalation | α-Alkynyl amide |

| Stille | Organostannane | Pd(PPh₃)₄ | Organotin Transmetalation | α-Substituted amide |

This interactive table provides a comparative summary of these important cross-coupling methodologies.

Transformations of the Amide and N-Aryl Moieties

The chemical reactivity of this compound is characterized by the distinct functionalities present in its structure: the amide linkage, the activated N-aryl ring, and the methoxy (B1213986) group. These sites are susceptible to a variety of transformations, allowing for further functionalization or degradation of the molecule. This section explores the mechanistic aspects and reactivity patterns associated with the hydrolysis and transamidation of the amide bond, electrophilic substitution on the 4-methoxyphenyl (B3050149) ring, and modifications to the methoxy group.

Hydrolysis and Transamidation Reactions of the Amide Bond

The amide bond in this compound, while generally stable, can undergo cleavage through hydrolysis or be converted to other amides via transamidation under specific conditions. masterorganicchemistry.comarkat-usa.org These reactions are fundamental in the synthetic manipulation of amide-containing compounds.

Hydrolysis: The hydrolysis of amides to their constituent carboxylic acids and amines can be catalyzed by either acid or base, typically requiring heating. masterorganicchemistry.comyoutube.com

In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon, also forming a tetrahedral intermediate. The elimination of the 4-methoxyanilide anion is the rate-determining step, which is then protonated by the solvent to yield 4-methoxyaniline. The carboxylic acid is deprotonated under the basic conditions to form the carboxylate salt. chemistrysteps.com

| Reaction | Conditions | Products |

| Acid-Catalyzed Hydrolysis | Aqueous acid (e.g., HCl, H₂SO₄), heat | 2-Bromobutanoic acid and 4-methoxyanilinium (B12549976) salt |

| Base-Catalyzed Hydrolysis | Aqueous base (e.g., NaOH, KOH), heat | 2-Bromobutanoate salt and 4-methoxyaniline |

Transamidation: Transamidation is the conversion of one amide into another by reaction with an amine. This reaction is often challenging due to the low reactivity of the amide bond and typically requires a catalyst to proceed. nih.govorganic-chemistry.org For N-aryl amides like this compound, catalysts such as titanium(IV) alkoxides or scandium(III) triflate have been shown to be effective. nih.gov The mechanism generally involves the coordination of the catalyst to the amide carbonyl, increasing its electrophilicity and facilitating the nucleophilic attack by the incoming amine. nih.gov The reaction is an equilibrium process, and driving it to completion may require using an excess of the reacting amine or removing the displaced amine. nih.gov

| Catalyst System | Amine | General Conditions |

| Ti(NMe₂)₄ | Primary or secondary amines | Nonpolar solvents, low temperatures |

| Sc(OTf)₃ | Primary or secondary amines | Nonpolar solvents, low temperatures |

| Fe(III) salts | Primary and secondary amines | Stoichiometric or excess amine |

| Al₂O₃ (heterogeneous) | Primary and secondary amines | Triethylamine solvent, heat buet.ac.bd |

Electrophilic Aromatic Substitution on the 4-methoxyphenyl Ring

The 4-methoxyphenyl group in this compound is activated towards electrophilic aromatic substitution due to the electron-donating effects of both the methoxy group and the nitrogen atom of the amide. The directing effects of these substituents determine the regioselectivity of the substitution.

The methoxy group is a strong activating group and is ortho, para-directing. The amide group is also activating and ortho, para-directing. Since the para position is already substituted, incoming electrophiles will be directed to the positions ortho to the activating groups. Specifically, substitution is expected to occur at the positions ortho to the methoxy group (C3 and C5) and ortho to the amide group (C3 and C5). Therefore, electrophilic substitution will predominantly occur at the C3 and C5 positions of the 4-methoxyphenyl ring.

Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions.

| Reaction | Reagents | Expected Major Product(s) |

| Bromination | Br₂ in acetic acid | 2-bromo-N-(3-bromo-4-methoxyphenyl)butanamide |

| Nitration | HNO₃, H₂SO₄ | 2-bromo-N-(4-methoxy-3-nitrophenyl)butanamide |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | 2-bromo-N-(3-acyl-4-methoxyphenyl)butanamide |

It is important to note that harsh conditions, particularly in Friedel-Crafts reactions, could potentially lead to cleavage of the amide bond or the methoxy group. nih.govacs.org

Modifications and Cleavage of the Methoxy Group

The methoxy group on the N-aryl ring is a key functional handle that can be modified, most commonly through cleavage to reveal a phenol. This transformation is significant as it can alter the biological properties of the molecule or provide a site for further synthetic elaboration.

The cleavage of aryl methyl ethers is a well-established transformation in organic synthesis. masterorganicchemistry.com Common reagents for this purpose include strong protic acids like HBr and HI, and Lewis acids such as boron tribromide (BBr₃) and aluminum chloride (AlCl₃). masterorganicchemistry.com

Mechanism with BBr₃: Boron tribromide is a particularly effective reagent for the cleavage of aryl methyl ethers. The reaction proceeds through the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom. This is followed by an intramolecular or intermolecular nucleophilic attack of a bromide ion on the methyl group, leading to the formation of methyl bromide and a borate (B1201080) ester. Subsequent hydrolysis of the borate ester yields the corresponding phenol.

Mechanism with Pyridinium (B92312) Hydrochloride: Another common method for the demethylation of aryl methyl ethers is heating with molten pyridinium hydrochloride. mdma.chresearchgate.net The reaction is thought to proceed via protonation of the ether oxygen by the pyridinium ion, followed by nucleophilic attack of the chloride ion on the methyl group in an Sₙ2 reaction. mdma.ch This method is often performed at high temperatures. mdma.ch

| Reagent | Typical Conditions | Product |

| Boron Tribromide (BBr₃) | Dichloromethane, low temperature to room temperature | 2-bromo-N-(4-hydroxyphenyl)butanamide |

| Pyridinium Hydrochloride | Molten, high temperature (e.g., 180-210 °C) | 2-bromo-N-(4-hydroxyphenyl)butanamide mdma.ch |

| Aluminum Chloride (AlCl₃) | Inert solvent, often with a scavenger | 2-bromo-N-(4-hydroxyphenyl)butanamide sciencemadness.orgnih.gov |

| Hydrogen Bromide (HBr) | Acetic acid, heat | 2-bromo-N-(4-hydroxyphenyl)butanamide |

Advanced Spectroscopic and Structural Characterization in Research Context

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For a molecule such as 2-bromo-N-(4-methoxyphenyl)butanamide, NMR provides critical insights into its constitution, configuration (stereochemistry at the chiral center), and conformation, particularly concerning the rotational dynamics around single bonds.

The basic 1D NMR spectra (¹H and ¹³C) provide the primary structural map. The ¹H NMR spectrum would reveal the chemical environment of all protons, and their coupling patterns would establish connectivity. The ¹³C NMR spectrum would identify all unique carbon environments. Based on the structure and data from analogous compounds, a predicted set of chemical shifts can be compiled.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ This is an interactive data table. Click on the headers to sort.

| Atom Number | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / Notes |

|---|---|---|---|---|

| 1 | CH₃ | ~1.10 | ~12.5 | Triplet |

| 2 | CH₂ | ~2.15 | ~28.0 | Multiplet |

| 3 | CH(Br) | ~4.40 | ~50.0 | Triplet |

| 4 | C=O | - | ~168.0 | Carbonyl Carbon |

| 5 | N-H | ~8.50 | - | Broad Singlet |

| 6, 10 | Ar-CH | ~7.45 | ~122.0 | Doublet |

| 7, 9 | Ar-CH | ~6.90 | ~114.5 | Doublet |

| 8 | Ar-C | - | ~131.0 | Quaternary Carbon |

| 11 | Ar-C-O | - | ~157.0 | Quaternary Carbon |

While 1D NMR provides foundational data, 2D NMR techniques are essential for the unambiguous assignment of all signals and for probing through-bond and through-space connectivities.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show a clear correlation pathway along the butanamide chain: from the methyl protons (H-1) to the methylene (B1212753) protons (H-2), and from H-2 to the methine proton (H-3). It would also confirm the ortho-coupling between the aromatic protons H-6/10 and H-7/9.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign each carbon atom that has attached protons by correlating the signals from the ¹H and ¹³C spectra. For instance, the proton signal at ~4.40 ppm would correlate with the carbon signal at ~50.0 ppm, confirming their assignment to the CH(Br) group (C-3).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying quaternary carbons and piecing together molecular fragments. Key expected correlations would include:

The amide proton (N-H) to the carbonyl carbon (C-4) and the aromatic carbon C-6.

The methoxy (B1213986) protons (H-12) to the aromatic carbon C-11.

The methine proton (H-3) to the carbonyl carbon (C-4) and the C-1 methyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are close to each other, providing vital information on molecular conformation. A key application for this molecule would be to investigate the rotation around the amide C-N bond. A NOESY spectrum could show a correlation between the amide N-H proton and the methine proton (H-3), which would help define the preferred conformation around the N-C(O) bond.

Amide bonds are known to have a significant barrier to rotation due to the partial double bond character of the C-N bond, which can lead to the existence of distinct cis and trans rotamers. acs.orgst-andrews.ac.uk At room temperature, if the rotation is slow on the NMR timescale, separate signals may be observed for each rotamer. Variable Temperature (VT) NMR is the primary technique used to study these dynamic processes. researchgate.net

By acquiring a series of ¹H NMR spectra at different temperatures, the kinetics of the rotational process can be determined. nih.gov As the temperature is increased, the rate of rotation increases. Eventually, a temperature is reached where the two distinct signals for a given proton broaden and merge into a single, averaged signal. This is known as the coalescence temperature (T_c). researchgate.net

The free energy of activation (ΔG‡) for the rotational barrier can be calculated from the coalescence temperature and the frequency separation of the signals (Δν) at low temperature using the Eyring equation. st-andrews.ac.uk For similar N-aryl amides, these barriers are typically in the range of 60-80 kJ/mol. st-andrews.ac.uk

Table 2: Illustrative VT-NMR Data for Protons Near the Amide Bond This is an interactive data table. Click on the headers to sort.

| Temperature (°C) | Signal Appearance for H-6/10 | Δν (Hz) | State |

|---|---|---|---|

| 25 | Two distinct doublets | 45 | Slow Exchange |

| 65 | Broadened single peak | - | Intermediate Exchange |

While solution NMR characterizes molecules in an isotropic environment, Solid-State NMR (SSNMR) provides atomic-level information on molecules in their solid, crystalline form. This is particularly valuable for studying polymorphism—the ability of a compound to crystallize in multiple different forms—as each polymorph can exhibit a distinct SSNMR spectrum due to differences in crystal packing and intermolecular interactions. nih.gov

For this compound, SSNMR would be sensitive to the local environment of each nucleus. The presence of halogen and nitrogen atoms makes it an excellent candidate for specialized SSNMR experiments. wiley.comresearchgate.net

¹³C CP/MAS (Cross-Polarization/Magic Angle Spinning): This is the standard SSNMR experiment for organic solids, providing a high-resolution ¹³C spectrum. The appearance of more signals than unique carbons in the molecule is a clear indication of either multiple molecules in the asymmetric unit or the presence of multiple polymorphs.

Quadrupolar Nuclei (¹⁴N, ⁷⁹Br, ⁸¹Br): Bromine and nitrogen are quadrupolar nuclei. Their SSNMR spectra are extremely sensitive to the symmetry of their local electronic environment. researchgate.netresearchgate.net Parameters like the quadrupolar coupling constant (C_Q) are highly dependent on factors such as hydrogen bonding at the nitrogen atom and potential halogen bonding involving the bromine atom, making SSNMR a powerful probe of these specific supramolecular interactions. nih.gov

X-ray Crystallography for Absolute Configuration and Supramolecular Assembly

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in a crystal. It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. Furthermore, it reveals how molecules pack together in the solid state, governed by intermolecular forces like hydrogen bonding.

The process begins with growing a high-quality single crystal of the compound. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays into a specific pattern of reflections, whose intensities and positions are measured.

This diffraction data is processed to determine the unit cell parameters (the dimensions of the basic repeating block of the crystal) and the space group (the symmetry operations that describe the crystal). From this information, the electron density map is calculated, and a molecular model is built and refined to fit the map, yielding the final crystal structure. For a chiral molecule like this compound, specialized methods can be used to determine the absolute configuration (R or S) at the C-3 stereocenter.

Table 3: Plausible Single-Crystal X-ray Diffraction Data for this compound Data based on analogous structures like N-(4-methoxyphenyl)benzamide. iucr.org This is an interactive data table. Click on the headers to sort.

| Parameter | Illustrative Value |

|---|---|

| Chemical Formula | C₁₁H₁₄BrNO₂ |

| Formula Weight | 272.14 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~9.5 |

| b (Å) | ~10.0 |

| c (Å) | ~13.5 |

| β (°) | ~105 |

| Volume (ų) | ~1240 |

| Z (molecules/unit cell) | 4 |

The crystal structure reveals the supramolecular assembly, which is the ordered arrangement of molecules in the solid state. This packing is dictated by a hierarchy of non-covalent interactions. For N-aryl amides, the most significant interaction is typically the hydrogen bond between the amide N-H group (donor) and the carbonyl oxygen (acceptor) of a neighboring molecule. iucr.org

N-H···O=C Hydrogen Bonds: These interactions are highly directional and often lead to the formation of well-defined supramolecular synthons, such as one-dimensional chains or dimeric motifs. The geometry of these bonds (N···O distance, N-H···O angle) is a key feature of the crystal packing. mdpi.com

C-H···O interactions: involving aromatic or aliphatic C-H donors and the carbonyl or methoxy oxygen acceptors. researchgate.net

π-π stacking: between the electron-rich methoxyphenyl rings of adjacent molecules. iucr.org

Halogen bonding (C-Br···O): The bromine atom can act as a Lewis acidic center and interact with a Lewis basic site like a carbonyl oxygen on another molecule.

Table 4: Typical Intermolecular Interactions Expected in the Crystal Structure This is an interactive data table. Click on the headers to sort.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | N-H | O=C | 2.8 - 3.1 |

| Weak Hydrogen Bond | C(aryl)-H | O=C | 3.2 - 3.5 |

| Halogen Bond | C-Br | O=C | 3.0 - 3.4 |

Co-crystallization and Host-Guest Interaction Studies

The structural architecture of this compound, featuring a hydrogen bond donor (the N-H group of the amide), hydrogen bond acceptors (the amide and ether oxygen atoms), an aromatic ring, and a halogen atom, makes it a prime candidate for studies in co-crystallization and host-guest chemistry. semanticscholar.orgnumberanalytics.com Co-crystals are multi-component crystalline solids formed between an active pharmaceutical ingredient (API) and a coformer, held together by non-covalent interactions, most commonly hydrogen bonds. nih.gov The amide group in the target molecule is a particularly robust functional group for forming predictable hydrogen-bonded structures known as supramolecular synthons. semanticscholar.org For instance, the amide N-H group can readily form hydrogen bonds with acceptor groups on a coformer molecule, such as a carboxylic acid or a pyridine (B92270) nitrogen. semanticscholar.org

Host-guest chemistry involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule or a network of host molecules. wikipedia.orgnih.gov The cavities within the host are shaped by non-covalent forces. nih.gov Computational studies on analogous compounds, such as 2-bromoalkanes, have shown that they can act as guests within the chiral tunnels of a urea (B33335) host structure. rsc.org This indicates that the bromo-butane portion of this compound could similarly participate in inclusion complexes, where van der Waals forces and shape complementarity would be the primary drivers for interaction. The methoxyphenyl group could further stabilize such complexes through π-π stacking interactions with aromatic hosts. nih.gov The formation of these complex structures can significantly alter the physicochemical properties of a compound, an area of active research in crystal engineering. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying functional groups and probing the conformational landscape of molecules like this compound.

Characteristic Vibrations and Their Assignments in Complex Amides

The FT-IR spectrum of a complex amide is dominated by several characteristic bands. For secondary amides, the most prominent are the N-H stretching and the Amide I and Amide II bands. iucr.orgresearchgate.net The Amide I band, appearing in the 1630-1680 cm⁻¹ region, is primarily due to the C=O stretching vibration, while the Amide II band (1510-1570 cm⁻¹) arises from a combination of N-H in-plane bending and C-N stretching. nih.gov Analysis of closely related structures, such as N-(4-methoxyphenyl)acetamide, provides a reliable basis for assigning the expected vibrational frequencies for the target compound. rsc.org

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Predicted Assignment |

|---|---|---|

| N-H Stretch | 3200-3400 | A sharp band around 3300-3350 cm⁻¹, potentially showing splitting due to conformational isomers. |

| Aromatic C-H Stretch | 3000-3100 | Multiple weak bands just above 3000 cm⁻¹. |

| Aliphatic C-H Stretch | 2850-2960 | Strong bands corresponding to the butanamide chain. |

| Amide I (C=O Stretch) | 1630-1680 | A very strong, sharp absorption expected around 1660-1675 cm⁻¹. rsc.org |

| Amide II (N-H Bend, C-N Stretch) | 1510-1570 | A strong band, often broader than Amide I. |

| Aromatic C=C Stretch | 1450-1600 | Multiple bands of variable intensity, characteristic of the methoxyphenyl ring. |

| Asymmetric C-O-C Stretch | 1230-1270 | A strong band due to the aryl-ether linkage. rsc.org |

| Symmetric C-O-C Stretch | 1020-1050 | A moderate intensity band. rsc.org |

This table is generated based on established frequency ranges and data from analogous compounds. rsc.org

Advanced Mass Spectrometry for Fragmentation Pathways and Isotopic Abundance

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically with an error of less than 5 parts per million (ppm), allowing for the unambiguous determination of its elemental formula. researchgate.netresearchgate.net For this compound, the molecular formula is C₁₂H₁₆BrNO₂.

A key feature in the mass spectrum of a bromine-containing compound is its characteristic isotopic pattern. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately a 1:1 ratio). libretexts.orgchemguide.co.uk Consequently, the molecular ion in the mass spectrum will appear as a pair of peaks of almost equal intensity, separated by two mass-to-charge (m/z) units. csbsju.edu This "M+" and "M+2" doublet is a definitive signature for the presence of a single bromine atom in the molecule. HRMS would precisely measure the masses of both isotopic peaks, confirming the elemental composition C₁₂H₁₆⁷⁹BrNO₂ and C₁₂H₁₆⁸¹BrNO₂.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Mechanisms

Tandem mass spectrometry (MS/MS) is a technique where a specific precursor ion is selected, fragmented (e.g., via collision-induced dissociation), and the resulting product ions are analyzed. wikipedia.org This provides detailed structural information by revealing the molecule's fragmentation pathways. ojp.govnih.gov For this compound, several fragmentation pathways can be predicted based on the functional groups present. libretexts.orgmiamioh.edunih.gov

Common fragmentation mechanisms for amides include:

α-Cleavage: Breakage of the bond adjacent to the carbonyl group. For the target molecule, this could involve the loss of an ethyl radical (•C₂H₅) from the butanamide side chain. miamioh.edu

Amide Bond Cleavage: The N-CO bond can cleave, leading to the formation of an acylium ion and a radical cation derived from 4-methoxyaniline, or vice versa. nih.gov

McLafferty Rearrangement: This involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene. This pathway is possible for the butanamide chain. libretexts.org

Additionally, the presence of bromine introduces other pathways, primarily the cleavage of the C-Br bond to lose a bromine radical (•Br), which is a common fragmentation for halogenated compounds. csbsju.edumiamioh.edu

Table 2: Plausible MS/MS Fragments of Protonated this compound ([M+H]⁺, m/z 286/288)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |

|---|---|---|---|

| 286/288 | 206 | HBr | Loss of hydrogen bromide |

| 286/288 | 124 | C₄H₈Br• | Cleavage of the amide C-N bond |

| 286/288 | 123 | C₄H₉BrNO | Cleavage of the N-aryl bond |

This table presents a hypothetical fragmentation pattern based on established chemical principles.

Isotope Labeling Studies for Reaction Mechanism Elucidation